molecular formula CH3NO2 B1600542 Nitromethane-13C CAS No. 32480-00-5

Nitromethane-13C

Cat. No.: B1600542
CAS No.: 32480-00-5
M. Wt: 62.033 g/mol
InChI Key: LYGJENNIWJXYER-OUBTZVSYSA-N
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Description

Nitromethane-13C is an isotopically labeled compound where the carbon atom in nitromethane is replaced with the carbon-13 isotope. This compound has the chemical formula 13CH3NO2 and is used extensively in scientific research due to its unique properties. Nitromethane itself is a highly versatile and reactive chemical compound, characterized by the presence of a nitro group (-NO2) in its molecular structure .

Mechanism of Action

Target of Action

Nitromethane-13C is a stable isotope of Nitromethane, a simple organic compound with a chemical formula of CH3NO2 It’s known that nitromethane and its isotopes are often used as solvents, anesthetics, and fuel additives in various industrial applications .

Mode of Action

The specific mode of action of this compound is not well-studied. As an isotope, it behaves chemically identical to its non-isotopic counterpart, Nitromethane. Nitromethane is a polar liquid commonly used as a solvent in a variety of industrial applications . It’s also used as a fuel additive in certain racing fuels due to its ability to provide more oxygen to the combustion process .

Biochemical Pathways

This compound, like other stable isotopes, is often used in metabolic flux analysis studies . These studies use isotopically labeled compounds to trace the path of carbon through metabolic networks, providing valuable insights into metabolic regulation and network operation .

Pharmacokinetics

As a stable isotope, it’s expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to nitromethane . Nitromethane is a small, polar molecule and is likely to be well-absorbed and distributed throughout the body. As with all chemicals, the bioavailability of this compound would be influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

Nitromethane has been classified as possibly carcinogenic to humans (iarc group 2b) . This suggests that exposure to Nitromethane could potentially lead to harmful cellular changes.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, Nitromethane is known to be a flammable liquid, and its reactivity can increase with temperature . Therefore, the storage and handling conditions of this compound would need to be carefully controlled to ensure its stability and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitromethane-13C can be synthesized through various methods. One common approach involves the reaction of 13C-labeled methanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope into the nitromethane molecule.

Industrial Production Methods: Industrial production of nitromethane involves the gas-phase nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces nitromethane along with other nitroalkanes .

Chemical Reactions Analysis

Types of Reactions: Nitromethane-13C undergoes several types of chemical reactions, including:

    Oxidation: Nitromethane can be oxidized to form nitroform (trinitromethane) under specific conditions.

    Reduction: Reduction of nitromethane typically yields methylamine or other amines.

    Substitution: Nitromethane can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Scientific Research Applications

Nitromethane-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Comparison with Similar Compounds

    Nitroethane: Similar to nitromethane but with an ethyl group instead of a methyl group.

    Nitropropane: Contains a propyl group and exhibits different physical and chemical properties.

Comparison:

Nitromethane-13C stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.

Properties

IUPAC Name

nitro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGJENNIWJXYER-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452405
Record name Nitromethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.033 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32480-00-5
Record name Nitromethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32480-00-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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